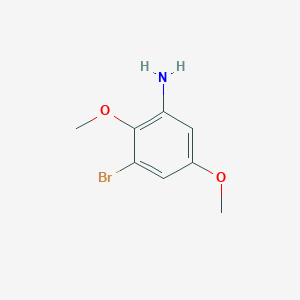

3-Bromo-2,5-dimethoxyaniline

Description

Contextualization as a Chemical Entity in Modern Synthetic Methodologies

3-Bromo-2,5-dimethoxyaniline is a polysubstituted aromatic amine that serves as a valuable intermediate in advanced organic synthesis. Its structure, featuring an aniline (B41778) core functionalized with a bromine atom and two methoxy (B1213986) groups at specific positions, provides a unique combination of reactive sites. This distinct arrangement of functional groups allows for its participation in a variety of modern synthetic transformations. The presence of the amine (-NH₂) and bromo (-Br) groups makes it an ideal substrate for a range of cross-coupling reactions, which are cornerstone methodologies in contemporary synthesis.

The utility of similar substituted anilines and bromoarenes is well-documented in palladium-catalyzed reactions such as the Heck, Suzuki-Miyaura, and Buchwald-Hartwig aminations. uni-rostock.dersc.org These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, which form the backbone of many complex organic molecules. The bromine atom on the this compound ring acts as a versatile handle for such metal-catalyzed cross-coupling, enabling the introduction of diverse molecular fragments. Furthermore, the amine group can be readily converted into a diazonium salt, which is a gateway to a plethora of other functionalities through Sandmeyer-type reactions. tandfonline.com The methoxy groups (-OCH₃) are strong electron-donating groups, which activate the aromatic ring and influence the regioselectivity of further electrophilic substitution reactions.

Significance as a Building Block for Complex Molecular Architectures

The strategic placement of its functional groups makes this compound a key building block for the assembly of intricate molecular structures, particularly in the field of natural product synthesis. A prominent example of its application is in the total synthesis of Herbimycin A, a benzoquinonoid ansamycin (B12435341) antibiotic known for its potent biological activities, including acting as an Hsp90 inhibitor. oup.comresearchgate.net

In the synthesis of Herbimycin A, a protected form of the compound, N-(triphenylmethyl)-3-bromo-2,5-dimethoxyaniline, is used to construct the aromatic core of the natural product. oup.comoup.com The synthesis involves a crucial step where this aromatic piece is lithiated at the bromine position by treatment with butyllithium. This generates a potent nucleophile that is then coupled with a complex aldehyde fragment representing the ansa-chain of Herbimycin A. oup.comresearchgate.net This specific application underscores the compound's value, as it provides the necessary aromatic and nitrogen-containing portion of the final complex macrolactam structure. The derivative, N,N-diallyl-3-bromo-2,5-dimethoxyaniline, has also been associated with the synthesis of this natural product. molaid.com The successful incorporation of this building block was pivotal in the first total synthesis of Herbimycin A, which also helped to confirm the molecule's absolute stereochemistry. oup.com

Overview of Current Research Trajectories and Future Prospects

The research landscape for polysubstituted anilines, including this compound, points toward significant potential in medicinal chemistry and materials science. While direct research on this specific isomer is emerging, studies on closely related analogues provide a strong indication of future applications. For instance, various N-(methoxyphenyl) methoxybenzenesulphonamides, including brominated 2,5-dimethoxyaniline (B66101) derivatives, have been synthesized and shown to possess potent cytotoxic activity against human tumor cell lines by inhibiting tubulin polymerization. nih.gov This suggests that this compound could serve as a valuable precursor for novel anticancer agents.

In the realm of materials science, substituted anilines are foundational to the development of functional organic materials. fscichem.com The structural motifs found in this compound are relevant to the synthesis of conductive polymers, optoelectronic materials, and dyes. fscichem.comchemicalbull.com The ability to functionalize the molecule through its bromo and amino groups allows for the tuning of electronic and photophysical properties, which is critical for applications in areas like organic light-emitting diodes (OLEDs). fscichem.com As the demand for novel, high-performance materials and pharmacologically active compounds grows, the strategic use of versatile building blocks is paramount. Future research will likely focus on leveraging the unique reactivity of this compound to develop new synthetic methodologies and to construct novel complex molecules with tailored biological or material properties. openmedicinalchemistryjournal.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5-dimethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCODUGWJGGDIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Pathways of 3 Bromo 2,5 Dimethoxyaniline

Reactions Involving the Bromine Moiety

The carbon-bromine bond is a versatile handle for synthetic transformations, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com Typically, this reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). byjus.com

In the case of 3-Bromo-2,5-dimethoxyaniline, the aromatic ring is substituted with three electron-donating groups (one amino and two methoxy (B1213986) groups). These groups increase the electron density of the benzene (B151609) ring, which generally disfavors the classic SNAr mechanism by destabilizing the anionic intermediate. However, some SNAr reactions can proceed through alternative mechanisms, such as a concerted displacement process, which has been observed in highly electron-deficient heterocyclic systems like 5-bromo-1,2,3-triazines. organic-chemistry.org For typical nucleophiles like hydroxides, alkoxides, or amines, direct displacement of the bromine atom on this compound via a standard SNAr pathway is expected to be challenging without the use of metal catalysts.

The bromine atom on this compound makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new C-C bonds.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. mdpi.com The versatility, mild reaction conditions, and commercial availability of reactants have made it a widely used method. mdpi.com While direct examples for this compound are not detailed in the provided literature, numerous analogous compounds demonstrate the feasibility of this transformation. For instance, related bromo-dimethoxybenzene structures are used as key intermediates in synthesizing a variety of more complex molecules via Suzuki coupling. fscichem.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (or its ester) and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide (like an aryl bromide) with an alkene in the presence of a base and a palladium catalyst. tandfonline.com This method is highly effective for synthesizing substituted alkenes. Research has shown that 1-bromo-3,5-dimethoxybenzene (B32327), a structurally similar compound, undergoes Heck reactions with vinyl ethers to produce resveratrol (B1683913) derivatives. tandfonline.com This suggests that this compound would also be a viable substrate for Heck coupling reactions, allowing for the introduction of vinyl groups onto the aromatic ring.

The table below illustrates representative conditions for these types of reactions using analogous substrates.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst / Conditions | Product Type | Reference |

| Suzuki-Miyaura | Protected 5-bromohistidine | Aryl boronic acids | Pd catalyst, mild base (e.g., potassium acetate) | 5-Arylhistidine derivative | mdpi.com |

| Suzuki-Miyaura | 1-Bromo-3,5-dimethoxybenzene | Organoboron compounds | Pd catalyst, base | Biaryl compound | fscichem.com |

| Heck Reaction | 1-Bromo-3,5-dimethoxybenzene | 4-Vinylanisole | Pd(dba)₂, P(t-Bu)₃, Cs₂CO₃ | Stilbene derivative | tandfonline.com |

| Heck Reaction | 3-Bromo-N-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂, PPh₃, TEA | Substituted acrylate | beilstein-journals.org |

Oxidative cleavage reactions involving the direct removal or transformation of the bromine moiety on an aromatic ring are not common under standard conditions. In some contexts, such as the total synthesis of complex molecules like Herbimycin A, oxidative cleavage is used to break C=C double bonds, but not typically the C-Br bond of an aryl bromide. oup.com The literature reviewed does not provide specific examples or methodologies for the oxidative cleavage of the bromine atom from this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling, Heck reactions)

Reactions Involving the Aromatic Amino Group

The primary amino group (-NH₂) is a potent nucleophile and can be readily derivatized, providing a gateway to a wide range of functional groups and molecular scaffolds.

The amino group of this compound can react with aldehydes or ketones to form Schiff bases (or imines). This condensation reaction is typically carried out by refluxing the aniline (B41778) and the carbonyl compound in a solvent like ethanol. mdpi.comdergipark.org.tr Schiff bases are valuable intermediates in organic synthesis and many possess notable biological activities. dergipark.org.tr

Studies on structurally similar anilines confirm this reactivity. For example, 4-chloro-2,5-dimethoxyaniline (B1194742) readily condenses with 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) to form the corresponding Schiff base in high yield. dergipark.org.tr Similarly, 3,4-dimethoxyaniline (B48930) has been condensed with a variety of aromatic aldehydes to produce a library of Schiff base compounds. mdpi.com

The table below summarizes examples of Schiff base formation with related dimethoxyanilines.

| Aniline Reactant | Carbonyl Reactant | Conditions | Product | Yield | Reference |

| 4-Chloro-2,5-dimethoxyaniline | 3-Bromo-5-chloro-2-hydroxybenzaldehyde | Ethanol, reflux | (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol | 72% | dergipark.org.tr |

| 3,4-Dimethoxyaniline | Various aromatic aldehydes | Ethanol, reflux (3-4 h) | Corresponding (E)-N-(arylmethylidene)-3,4-dimethoxyanilines | 81-92% | mdpi.com |

| 4-Methoxyaniline | 3-Bromo-2-methylthiophene-5-carbaldehyde | Ethanol, reflux | N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline | 81% | researchgate.net |

The nucleophilic character of the amino group allows it to react with acylating agents like carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or sulfonyl chlorides to form amides and sulfonamides, respectively.

Amidation: Amidation reactions are fundamental for constructing peptide bonds and other amide-containing structures. In one study, 3,5-dimethoxyaniline (B133145) was successfully reacted with 4-bromo-2-nitrobenzoic acid in the presence of the coupling agent EDC HCl to form the corresponding amide, an intermediate in the synthesis of novel FGFR1 inhibitors. tandfonline.com This demonstrates the capacity of the dimethoxyaniline scaffold to undergo efficient amidation.

Sulfonamidation: The reaction with sulfonyl chlorides yields sulfonamides, a functional group present in many pharmaceutical agents. The reactivity of anilines in sulfonamidation is well-established. For instance, N-tosyl-3,5-dimethoxyaniline has been utilized in syntheses where it is alkylated, showcasing the stability and utility of the sulfonamide group derived from a dimethoxyaniline core. acs.orgsci-hub.se

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| 3,5-Dimethoxyaniline | 4-Bromo-2-nitrobenzoic acid | EDC HCl, Ethanol, 80 °C | 4-Bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide | 71.6% | tandfonline.com |

| N-Tosyl-3,5-dimethoxyaniline | 3-Bromo-2-bromomethylindole | K₂CO₃, DMF, r.t. | N-((3-Bromo-1-(phenylsulfonyl)-1H-indol-2-yl)methyl)-N-(3,5-dimethoxyphenyl)-4-methylbenzenesulfonamide | 90% | sci-hub.se |

N-Alkylation and Acylation Processes

The nucleophilic character of the amino group in this compound allows it to readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental for building more complex molecular architectures.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. For instance, ruthenium-catalyzed N-alkylation processes, which operate via a "borrowing hydrogen" strategy, have proven effective for a range of aniline derivatives. rsc.org This method allows for the direct use of alcohols as alkylating agents, representing an efficient and atom-economical approach to C-N bond formation. rsc.org While direct studies on this compound are not prevalent, the reactivity of related dimethoxyanilines suggests similar transformations are feasible. rsc.org For example, studies on 3,5-dimethoxyaniline have shown that N-alkylation can sometimes compete with ring alkylation, depending on the reaction conditions and the electron-richness of the aniline. researchgate.net

N-Acylation: The acylation of the amino group is a robust and widely used reaction. It is often employed to install an amide functional group, which can alter the electronic properties of the ring or serve as a protecting group. The reaction typically involves treating the aniline with an acyl chloride or anhydride (B1165640) in the presence of a base. For the closely related 4-bromo-2,5-dimethoxyaniline (B3050232), condensation with thiophene-2-carboxylic acid derivatives proceeds efficiently, demonstrating the amine's capacity for amide bond formation. The synthesis of N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide is a key example of this transformation. Similarly, the acylation of 3,5-dimethoxyaniline is a standard procedure in the synthesis of more complex molecules like benzimidazoles. semanticscholar.org

Table 1: Representative N-Alkylation and Acylation Reactions of Related Dimethoxyanilines

| Starting Material | Reagents | Product Type | Research Focus |

|---|---|---|---|

| Aniline Derivatives | Primary Carbohydrate Alcohols, [RuCl₂(p-cymene)]₂, K₂CO₃ | N-Alkylated Aniline | Synthesis of aminosugars via borrowing hydrogen strategy. rsc.org |

| 3,5-Dimethoxyaniline | 4-Bromobenzaldehyde, TFA, TES | N-Alkylated Aniline | Investigation of competing N-alkylation vs. C-alkylation. researchgate.net |

| 2,5-Dimethoxyaniline (B66101) | Acetic Anhydride | N-Acetyl-2,5-dimethoxyaniline | Amine group protection for subsequent ring functionalization. |

| 3,5-Dimethoxyaniline | Acid Chlorides / Acetic Anhydride | N-Acylated Anilides | Intermediate synthesis for benzimidazoles. semanticscholar.org |

Reactions Involving the Methoxy Substituents

The two methoxy groups on the aromatic ring of this compound are susceptible to cleavage, typically under strong acidic or nucleophilic conditions, to yield the corresponding dihydroxyaniline derivative. This demethylation process unmasks reactive phenol (B47542) functionalities, opening up significant potential for subsequent functionalization.

The most common reagent for ether cleavage is boron tribromide (BBr₃). This Lewis acid readily coordinates to the ether oxygen, facilitating the departure of the methyl group. Research on the related compound 1-bromo-3,5-dimethoxybenzene shows it undergoes demethylation with BBr₃ to produce 5-bromo-benzene-1,3-diol. chemicalbook.com This transformation highlights the viability of this approach for the dimethoxy-substituted ring system.

Once the hydroxyl groups are exposed, they can be used as handles for a variety of further reactions:

O-Alkylation and Acylation: The resulting phenolates are excellent nucleophiles and can be alkylated with alkyl halides to form new ethers or acylated to form esters.

Coupling Reactions: The hydroxyl groups can be converted into triflates, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions.

Cyclization Reactions: The newly formed hydroxyl groups can participate in intramolecular cyclization reactions to form heterocyclic structures, such as benzofurans.

This demethylation-functionalization sequence significantly expands the synthetic utility of the this compound scaffold.

Redox Chemistry of the Aniline Framework

The electron-rich aromatic ring of this compound is activated towards electrophilic substitution, including nitration. However, the presence of the strongly activating amino group can lead to uncontrolled oxidation or polymerization under harsh oxidative conditions. Therefore, it is common practice to first protect the amine, typically by converting it to an acetanilide. mdma.ch

Studies on the closely related 2,5-dimethoxyacetanilide show that nitration yields 4-nitro-2,5-dimethoxyacetanilide. mdma.ch Subsequent hydrolysis of the amide reveals the corresponding 4-nitro-2,5-dimethoxyaniline. This two-step process demonstrates a reliable method for introducing a nitro group onto the ring system. The nitration of 1-bromo-3,5-dimethoxybenzene to yield 1-bromo-3,5-dimethoxy-2-nitrobenzene (B6354769) further supports the feasibility of electrophilic nitration on this type of substituted ring. chemicalbook.com

Besides nitration, stronger oxidation can lead to the formation of quinone structures, a common reaction for hydroquinone (B1673460) dimethyl ethers.

The aniline functional group in this compound is already in a reduced state. Therefore, this section refers to the reduction of derivatives of the parent compound, most notably the reduction of a nitro group (introduced via oxidation as described in 3.4.1) back to an amine. This nitro-to-amine reduction is a cornerstone of aromatic chemistry, often used to introduce an amino group in a position that is not accessible through direct amination.

Several methods are effective for this transformation:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is a clean and efficient method. google.com

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). mdma.ch

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Raney Nickel or Palladium on carbon (Pd/C), hydrazine hydrate serves as a convenient reducing agent. This method was used in the synthesis of 4-chloro-2,5-dimethoxyaniline from its nitro precursor. semanticscholar.orggoogle.com

This oxidation-reduction sequence provides a powerful synthetic route to poly-aminated or differentially functionalized bromo-dimethoxybenzene derivatives.

Table 2: Redox Reactions on Related Dimethoxy Aniline/Benzene Scaffolds

| Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| Oxidation | 2,5-Dimethoxyacetanilide | Nitric Acid | 4-Nitro-2,5-dimethoxyacetanilide mdma.ch |

| Oxidation | 1-Bromo-3,5-dimethoxybenzene | Nitrating Agent | 1-Bromo-3,5-dimethoxy-2-nitrobenzene chemicalbook.com |

| Reduction | 4-Chloro-2,5-dimethoxy nitrobenzene | Hydrazine Hydrate, Ni catalyst, Ethanol | 4-Chloro-2,5-dimethoxyaniline google.com |

| Reduction | 3-Nitro-2,5-dimethoxybenzoic acid | Tin (Sn), Hydrochloric Acid (HCl) | 3-Amino-2,5-dimethoxybenzoic acid mdma.ch |

Oxidation Reactions (e.g., to nitro derivatives)

Polymerization and Advanced Materials Precursor Chemistry

Substituted anilines are important monomers for the synthesis of conducting polymers. The parent compound, 2,5-dimethoxyaniline (DMA), can be polymerized both chemically and electrochemically to form poly(2,5-dimethoxyaniline) (PDMA). scielo.br This polymer is noted for its high conductivity, good solubility, and interesting electrochromic properties, making it a valuable material for applications such as smart windows and electronic displays. scielo.br

The presence of a bromine atom on the this compound monomer offers several possibilities for creating advanced materials:

Functional Polymers: The bromine atom can be retained in the polymer backbone after polymerization. This halogen atom can then serve as a reactive site for post-polymerization modification, allowing for the grafting of other functional groups or polymers. This approach could be used to fine-tune the material's properties, such as solubility, processability, or sensor capabilities.

Precursor for Cross-Coupling Polymerization: The bromo-substituent can act as a handle for metal-catalyzed cross-coupling polymerization methods, such as Suzuki or Stille coupling. This would allow for the creation of well-defined copolymers with other aromatic monomers, leading to materials with tailored electronic and optical properties.

Modified Material Properties: The incorporation of the heavy bromine atom is expected to influence the intrinsic properties of the resulting polymer. This could include altering the polymer's morphology, solid-state packing, conductivity, and interaction with light, potentially leading to materials with enhanced performance in electrochromic or photovoltaic applications. Research on bromine-functionalized thiophene (B33073) derivatives for copolymerization highlights the strategy of using halogenated monomers to create functional macroinitiators for further polymerization, such as Atom Transfer Radical Polymerization (ATRP). researchgate.net

While the direct polymerization of this compound is not extensively documented, its structure positions it as a highly promising precursor for the development of novel functional polymers and advanced materials.

Synthesis of Poly(2,5-dimethoxyaniline) and its Halogenated Variants

The primary transformational pathway for aniline derivatives in materials science is polymerization to form conductive polymers. While research directly detailing the homopolymerization of this compound is limited, the synthesis of its non-halogenated parent polymer, Poly(2,5-dimethoxyaniline) (PDMA), is well-documented and provides a foundational understanding. ias.ac.in

PDMA can be synthesized through both chemical and electrochemical oxidative polymerization of the 2,5-dimethoxyaniline monomer. ias.ac.inscielo.br In chemical synthesis, a common method involves the oxidation of the monomer in an acidic medium, such as 1 M HCl, using an initiator like ammonium (B1175870) persulfate at low temperatures (0–5°C). ias.ac.in The resulting polymer precipitates from the solution and can be collected. ias.ac.in Electrochemical polymerization involves the electrodeposition of the polymer onto a conductive substrate, such as indium tin oxide (ITO) glass, from an electrolyte solution containing the monomer. scielo.br This method allows for the formation of thin, adherent polymer films. scielo.br

| Parameter | Chemical Oxidative Polymerization | Electrochemical Polymerization |

|---|---|---|

| Monomer | 2,5-dimethoxyaniline | 2,5-dimethoxyaniline |

| Typical Reagents | Ammonium persulfate (oxidant), 1 M HCl (acid medium) ias.ac.in | Oxalic acid (electrolyte) scielo.br |

| Typical Conditions | 0–5°C, vigorous stirring ias.ac.in | Constant applied potential (e.g., 1.2 V) at room temperature scielo.br |

| Product Form | Fine powder precipitate ias.ac.in | Thin film on electrode surface scielo.br |

The introduction of a halogen substituent, such as the bromine atom in this compound, is expected to influence the polymerization process. The properties of functionalized polyanilines are significantly dependent on the nature, number, and position of substituents on the aromatic ring. researchgate.net Generally, aniline derivatives with electron-withdrawing groups can hinder polymer formation. researchgate.net Therefore, the polymerization of this compound may proceed more slowly or require different conditions compared to its non-brominated counterpart.

Halogenated variants of PDMA can be conceptualized through the copolymerization of this compound with other monomers like aniline or 2,5-dimethoxyaniline. This approach is a common strategy for synthesizing polyaniline derivatives with tailored properties. researchgate.net For instance, copolymers of aniline and 2,5-dimethoxyaniline have been successfully synthesized, yielding polymers with enhanced solubility in common organic solvents compared to pure polyaniline. ias.ac.in A similar strategy employing this compound as a comonomer would incorporate bromine atoms into the polymer backbone, creating a halogenated variant whose properties, such as conductivity and solubility, would be modulated by the presence of the bromo-substituent.

Functionalization for Optoelectronic and Specialty Material Development

The functional groups on this compound make it a candidate for developing materials with specific optoelectronic and other specialty properties. The parent polymer, PDMA, is known to be an electrochromic material, meaning it can change color reversibly when a voltage is applied. scielo.br PDMA films can switch between a yellow color in the fully reduced state and a blue color in the fully oxidized state, making them potentially useful for applications like smart windows or displays. scielo.br

| Redox State | Applied Potential | Observed Color |

|---|---|---|

| Fully Reduced | Lower potential | Yellow scielo.br |

| Fully Oxidized | Higher potential | Blue scielo.br |

The key to the advanced functionalization of this compound lies in the reactivity of its bromine atom. The carbon-bromine bond on the aromatic ring serves as a versatile synthetic handle for introducing a wide array of other functional groups via cross-coupling reactions. vulcanchem.commaksons.co.in This allows the molecule to be used as a building block for more complex structures. a2bchem.com For example, palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling are commonly used to form new carbon-carbon bonds by reacting a bromo-aromatic compound with a boronic acid or ester. vulcanchem.com

This functionalization can be performed on the monomer before polymerization or on the polymer after its synthesis (post-polymerization modification). By first creating a polymer or copolymer containing this compound units, the bromine atoms along the polymer chain become available sites for further modification. This strategy is employed in materials science to graft new chemical moieties onto a polymer backbone, thereby altering its properties for specialty applications. researchgate.net For instance, functionalizing a brominated polymer could be used to attach groups that enhance solubility, introduce photoactivity, or tune the electronic properties for specific optoelectronic devices. This pathway highlights the potential of this compound as a precursor to a diverse range of functional and specialty materials. a2bchem.com

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2,5 Dimethoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of atoms within a molecule.

Proton (¹H) NMR for Chemical Shift and Multiplicity Analysis

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the multiplicity (splitting pattern) reveals the number of neighboring protons.

In the ¹H NMR spectrum of a related compound, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, the methoxy (B1213986) group protons (–OCH₃) appear as a singlet at approximately 3.74 to 3.81 ppm. tandfonline.com The aromatic protons show complex splitting patterns in the range of 6.2 to 8.2 ppm, which is characteristic of substituted benzene (B151609) rings. tandfonline.com For instance, in a derivative, the aromatic protons of the 3,5-dimethoxyphenyl group appear as distinct signals, allowing for the comprehensive assignment of the molecular structure. tandfonline.com

Table 1: ¹H NMR Data for a 3-Bromo-2,5-dimethoxyaniline Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH- | 10.707, 10.334 | s | 2H |

| Aromatic-H | 6.316 - 7.777 | m | 7H |

| -OCH₃ | 3.738 | s | 6H |

Data derived from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. tandfonline.com

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment.

Table 2: ¹³C NMR Data for a this compound Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 166.450 |

| Aromatic C-O | 161.135 |

| Aromatic C | 97.149 - 140.515 |

| -OCH₃ | 55.908 |

Data derived from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. tandfonline.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning complex NMR spectra. youtube.com

COSY (Correlation Spectroscopy) : This technique identifies proton-proton (¹H-¹H) couplings, helping to establish connectivity between adjacent protons in a molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. youtube.comresearchgate.net This is particularly useful for assigning the signals of the methoxy groups and the aromatic C-H bonds. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds away). youtube.comresearchgate.net This technique is instrumental in piecing together the entire molecular structure by connecting different fragments of the molecule. For example, it can show the correlation between the methoxy protons and the aromatic carbon they are attached to, as well as adjacent carbons. researchgate.net

The application of these 2D NMR techniques allows for the complete and accurate assignment of all proton and carbon signals, even in complex derivatives of this compound. elifesciences.orguni-muenchen.de

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule. For brominated compounds like this compound, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear indicator in the mass spectrum. The calculated exact mass for the molecular ion [M+H]⁺ of a related compound, C₈H₁₀BrNO₂, is 232.07. Experimental HRMS data for derivatives confirms the expected molecular formulas. rsc.orgfigshare.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org It is routinely used to assess the purity of synthetic compounds and to identify components in a mixture. nih.govpsu.edu In the analysis of this compound and its derivatives, LC-MS can be used to confirm the presence of the desired product and to detect any impurities or side products from the synthesis. mdpi.com The mass spectrometer provides the molecular weight of the eluting compounds, confirming their identity. mdpi.com

Chromatographic Methods

Chromatographic techniques are fundamental for the separation and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of synthesized compounds and for separating components in a mixture. In the analysis of derivatives of this compound, HPLC is routinely used to confirm the purity of final products. For instance, the purity of synthesized sulfonamide derivatives has been successfully determined using HPLC. nih.gov One such derivative, 2-Bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide, showed a purity of 98.18% with a retention time (t_R) of 10.020 minutes under specific chromatographic conditions. nih.gov Another related compound, 5-Bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide, was found to have a purity of 99.11% with a retention time of 15.044 minutes. nih.gov

Similarly, in the synthesis of 4-chloro-2,5-dimethoxyaniline (B1194742), a structurally related compound, HPLC analysis confirmed product purities as high as 99.2% to 99.7%. google.com The purification of crude products, such as (E)-4-((4-bromophenyl)diazenyl)-2,5-dimethoxyaniline, is often accomplished using flash column chromatography, with HPLC analysis subsequently used to confirm the high purity of the isolated compound. rsc.org

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller stationary phase particles (typically under 2 µm). lcms.cz This modification allows for significantly higher resolution, greater sensitivity, and faster analysis times. lcms.cz The enhanced capabilities of UPLC are due to the improved efficiency stemming from the smaller particle size, which allows for the use of higher linear velocities without a loss of separation performance. lcms.cz

While specific UPLC application data for this compound is noted as being available from commercial suppliers, the general advantages of the technique are well-documented. bldpharm.combldpharm.com Method development in UPLC involves optimizing parameters such as the mobile phase (e.g., acetonitrile (B52724) vs. methanol) and pH to achieve the desired selectivity and retention. lcms.cz The stability of modern UPLC columns across a wide pH range (pH 1-12) provides extensive flexibility in developing robust separation methods for various analytes, including aniline (B41778) derivatives. lcms.cz

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For aniline derivatives, characteristic peaks corresponding to N-H, C-N, C-O, and aromatic C-H bonds are typically observed.

In studies of poly(2,5-dimethoxyaniline), a polymer derived from a similar monomer, FT-IR spectra show characteristic absorption bands. researchgate.net Key vibrations include those for benzenoid and quinoid rings, as well as C-O-C stretching from the methoxy groups. researchgate.net The analysis of various derivatives provides further insight into expected spectral features. For example, the FT-IR spectrum of one derivative showed absorption bands (ν) at 3371, 2942, 1691, 1595, 1468, and 1035 cm⁻¹, corresponding to various stretching and bending vibrations of its functional groups. rsc.org Another related indole (B1671886) derivative exhibited characteristic peaks at 3405 cm⁻¹ (N-H stretch), 1620 cm⁻¹, 1590 cm⁻¹ (aromatic C=C stretch), and strong peaks around 1200 cm⁻¹ (C-O ether stretch). publish.csiro.au For this compound, one would expect to observe characteristic peaks for the amine (N-H stretching), aromatic ring (C=C and C-H stretching), ether linkages (C-O-C stretching), and the carbon-bromine bond (C-Br stretching) at lower wavenumbers.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3405 | N-H Stretching |

| ~2940 | C-H Stretching (Aliphatic) |

| ~1600 | Aromatic C=C Ring Stretching |

| ~1500 | N-H Bending |

| ~1200 | C-O-C Asymmetric Stretching (Ether) |

| ~1030 | C-O-C Symmetric Stretching (Ether) |

Raman Spectroscopy for Molecular Vibrations

X-ray Diffraction (XRD)

While the crystal structure of this compound itself is not described in the searched literature, XRD has been successfully used to confirm the structures of several of its derivatives. figshare.com For example, the structure of 2-(4'-bromophenyl)-4,6-dimethoxyindole, an indole synthesized from a 3,5-dimethoxyaniline (B133145) derivative, was unambiguously confirmed by X-ray diffraction studies. publish.csiro.aupublish.csiro.au

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This technique provides detailed information on bond lengths, bond angles, and crystallographic parameters, which are crucial for understanding the structure-property relationships of a compound.

For derivatives of this compound, SCXRD studies have been pivotal. For instance, in the synthesis of N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide, a derivative of the closely related 2-Bromo-4,5-dimethoxyaniline, single-crystal X-ray analysis confirmed the molecular structure. nih.gov The crystals for this analysis were obtained from a mixture of dichloromethane (B109758) and hexane. nih.gov Similarly, the crystal structures of zinc(II) complexes with Schiff bases derived from bromo-substituted phenols have been determined using SCXRD, revealing tetrahedral coordination geometries around the zinc center. researchgate.net

The process of SCXRD involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The data collected can be used to generate a detailed model of the atomic arrangement. For example, the crystal structure of N-(2-{[5-Bromo-2-(morpholin-4-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide was determined by this method. jsscacs.edu.in

Interactive Table: Crystallographic Data for a Representative Derivative

| Parameter | Value |

| Compound | N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide nih.gov |

| Crystal System | Not specified |

| Space Group | Not specified |

| Unit Cell Dimensions | Not specified |

| Method | Single-Crystal X-ray Diffraction |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. zenodo.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For this compound and its derivatives, UV-Vis spectroscopy provides valuable information about their electronic properties. The UV-Vis spectrum of poly(2,5-dimethoxyaniline) films, for example, reveals absorption bands that are characteristic of π-π* transitions within the benzenoid rings of the polymer backbone. researchgate.net The position and intensity of these bands can be influenced by factors such as the solvent, the degree of protonation, and the applied potential in spectroelectrochemical studies. scielo.br

In a study of novel azo dyes derived from various anilines, UV-Vis spectroscopy was used to confirm the chemical structures and to study the influence of different substituents on the absorption of radiation. grafiati.com For instance, the synthesis of 5-aryldeazaalloxazine photocatalysts, which can be derived from substituted anilines, involves characterization by UV-Vis spectroscopy to determine their absorption properties. beilstein-journals.org

Interactive Table: UV-Vis Absorption Data for a Related Polymer

| Polymer | Absorption Band (nm) | Transition |

| Poly(2,5-dimethoxyaniline)-Cadmium Sulfide blend | ~330 | π-π* transition of the benzenoid ring researchgate.net |

This comprehensive characterization using advanced spectroscopic and structural techniques is essential for understanding the fundamental properties of this compound and its derivatives, paving the way for their potential application in various scientific and technological fields.

Theoretical and Computational Investigations of 3 Bromo 2,5 Dimethoxyaniline

Density Functional Theory (DFT) Studies

Prediction of Non-Linear Optical (NLO) Properties

To fulfill the request for a scientifically accurate article focused solely on 3-Bromo-2,5-dimethoxyaniline, specific computational data such as optimized bond lengths and angles, HOMO-LUMO energy values, MEP maps, dipole moments, and hyperpolarizability values would be required. Without access to a dedicated computational study on this molecule, generating such an article would be speculative and would not meet the required standards of scientific accuracy.

Should such a study be published and become accessible, the generation of the requested article would be feasible.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a dynamic picture of molecular behavior that complements the static information from quantum chemical calculations.

The conformational flexibility of a molecule can significantly impact its reactivity and biological activity. For this compound, the key sources of flexibility are the rotation of the amine group and the two methoxy (B1213986) groups.

Computational studies on related molecules, such as substituted N-(methoxyphenyl) methoxybenzenesulphonamides, have utilized docking studies to understand how these molecules bind to biological targets like tubulin. tandfonline.comnih.gov These studies implicitly account for the conformational flexibility of the aniline (B41778) moiety to achieve the best fit within a binding site. The orientation of the methoxy groups can influence hydrogen bonding and steric interactions. vulcanchem.com

Studies on Schiff bases derived from substituted anilines have used DFT to optimize molecular geometries and have correlated these geometries with properties like photochromism and thermochromism. dergipark.org.tr The planarity of the molecule, influenced by the dihedral angles between the aromatic ring and its substituents, is often a key factor. dergipark.org.tr For this compound, the steric bulk of the bromine atom adjacent to a methoxy group could lead to a non-planar arrangement of the methoxy group relative to the ring, which could be explored through conformational analysis and MD simulations.

While specific MD simulation data for this compound is not available, such studies would be valuable for understanding how its dynamic behavior influences its properties and interactions with other molecules.

Applications and Research Utility of 3 Bromo 2,5 Dimethoxyaniline in Specialized Chemical Domains

Role as an Intermediate in Fine Chemical Synthesis

As an intermediate, 3-Bromo-2,5-dimethoxyaniline is a foundational component in the production of high-value, low-volume chemicals, known as fine chemicals. These chemicals are distinguished by their complex structures and high purity, serving specialized purposes in various industries.

Precursor for Complex Organic Compounds

The unique substitution pattern of this compound, featuring both electron-donating methoxy (B1213986) groups and a reactive bromine atom, makes it an ideal precursor for constructing intricate organic frameworks. The presence of the amine group further enhances its reactivity, allowing for a variety of chemical transformations. This compound is instrumental in synthesizing substituted quinolines and other heterocyclic systems, which are core structures in many biologically active molecules and functional materials. nih.govrsc.org For instance, it can be used to create complex aromatic systems that are integral to the development of new organic compounds. chemicalbull.com

Synthesis of Advanced Dyes and Pigments

In the realm of materials science, this compound and its isomers serve as key intermediates in the synthesis of sophisticated dyes and pigments. maksons.co.in The specific arrangement of substituents on the aniline (B41778) ring allows for the fine-tuning of the electronic properties of the resulting chromophores, leading to materials with specific colors and high stability. Azo dyes, a significant class of synthetic colorants, can be derived from aniline derivatives, highlighting the importance of compounds like this compound in this industry. bohrium.comresearchgate.net Furthermore, polymers derived from related dimethoxyaniline isomers, such as poly(2,5-dimethoxyaniline), have been investigated for their electrochromic properties, demonstrating the potential for these building blocks in creating "smart" materials that change color in response to an electrical stimulus. scielo.brias.ac.in

Development of Specialty Chemicals

The development of specialty chemicals, which are formulated for specific applications, often relies on versatile intermediates like this compound. jayfinechem.com These chemicals are integral to the pharmaceutical, agrochemical, and materials science industries. maksons.co.in The reactivity of the bromine atom allows for its participation in cross-coupling reactions, a powerful tool in modern organic synthesis for creating complex molecules with desired functionalities. maksons.co.in This capability enables the production of a diverse range of specialty chemicals with applications in areas such as high-performance materials and innovative medicinal agents. maksons.co.in

Contributions to Medicinal Chemistry Research

The structural motifs present in this compound are of significant interest to medicinal chemists. Its derivatives have been explored for a variety of therapeutic applications, underscoring its role as a valuable building block in drug discovery.

Building Block for Novel Pharmaceutical Intermediates

This compound is a key starting material for the synthesis of novel pharmaceutical intermediates. maksons.co.in Pharmaceutical intermediates are the chemical building blocks that are converted into active pharmaceutical ingredients (APIs). The ability to modify the aniline, bromine, and methoxy groups allows for the creation of a diverse library of compounds for biological screening. nih.gov Its structural isomers, such as 3,5-dimethoxyaniline (B133145), are also utilized in the synthesis of pharmacologically interesting molecules. tandfonline.comresearchgate.netfscichem.com

Precursor for Molecules with Targeted Pharmacological Interests

The core structure of this compound has been incorporated into molecules designed to interact with specific biological targets.

Antimalarial Agents: Derivatives of bromo-dimethoxyaniline have been investigated for their potential as antimalarial agents. For example, analogs of 2-bromo-N,N-bis(diethylaminoethyl)-4,5-dimethoxyaniline have been synthesized and studied. acs.org The synthesis of quinoline-5,8-diones, a class of compounds with known antimalarial activity, can start from 2,5-dimethoxyaniline (B66101) derivatives. nih.gov Research in this area aims to develop new treatments for malaria, a disease for which new drugs are continually needed due to the emergence of drug-resistant parasites. dtic.mil

Kinase Inhibitors: Kinase inhibitors are a major class of targeted cancer therapies. The dimethoxyaniline scaffold is found in some kinase inhibitor designs. For instance, derivatives of 3,5-dimethoxyaniline have been used to synthesize fibroblast growth factor receptor 1 (FGFR1) inhibitors for the potential treatment of non-small cell lung cancer. tandfonline.com While direct synthesis from this compound may not always be the case, the study of related structures provides valuable insights for designing new kinase inhibitors. acs.orggoogle.com

Advanced Materials Science Applications

This compound and its structural relatives serve as valuable precursors in the synthesis of advanced functional materials. The specific arrangement of the bromo, amine, and methoxy substituents on the aniline ring allows for its incorporation into a variety of complex molecular architectures, imparting specific electronic and photophysical properties to the resulting materials.

Synthesis of Optoelectronic Materials

The dimethoxy aniline framework is a key component in the development of materials for optoelectronics, particularly those with electrochromic properties. The parent compound, 2,5-dimethoxyaniline, can be electrochemically polymerized to form poly(2,5-dimethoxyaniline) (PDMA) films. scielo.br These films exhibit reversible color changes when a potential is applied, transitioning between a transparent or yellow reduced state and a blue oxidized state. scielo.br This behavior is crucial for applications in smart windows, nonemissive displays, and other light-modulating devices. scielo.br

Research on related compounds further underscores the utility of this chemical class. For instance, 1-Bromo-3,5-dimethoxybenzene (B32327), a structurally similar intermediate, is explicitly used to synthesize materials for optoelectronic devices. fscichem.com Furthermore, derivatives like N,N-diaryl-3,5-dimethoxyanilines, prepared through cross-coupling reactions, are precursors to asymmetrical squaraine dyes, a class of molecules investigated for their optoelectronic properties. rsc.org The presence of the bromine atom on this compound provides a reactive site for cross-coupling reactions, enabling its integration into such complex functional dye systems and other optoelectronic materials.

Development of Fluorescent and Liquid Crystal Materials

The rigid, substituted benzene (B151609) ring structure of this compound makes it a potential building block for both fluorescent and liquid crystalline materials. Related compounds, such as 1-Bromo-3,5-dimethoxybenzene, are known to be intermediates in the synthesis of fluorescent materials and liquid crystal materials. fscichem.com The development of fluorescent materials often involves creating Schiff base complexes with metals like Zinc(II) or Cadmium(II); substituted anilines are common starting materials for the ligands in these complexes, which can exhibit strong fluorescence. bohrium.combohrium.com

Similarly, the synthesis of liquid crystals often relies on molecules with rigid cores and flexible side chains. A related isomer, 2-Bromo-4,5-difluorobenzaldehyde, which replaces the amine with a formyl group but maintains a similar substitution pattern, is used in liquid crystal synthesis. This suggests that the core structure of bromo-dimethoxyanilines is suitable for creating the mesogenic units required for liquid crystal phases.

Integration into Conductive Polymer Systems

Substituted anilines are primary monomers for producing conductive polymers, and this compound is a direct precursor for modified polyanilines. The homopolymer derived from its parent compound, poly(2,5-dimethoxyaniline) (PDMA), has been synthesized and studied extensively. ias.ac.in PDMA can be produced via chemical oxidative polymerization using oxidants like ammonium (B1175870) persulfate. ias.ac.in

Studies show that PDMA is highly planar and conjugated, with well-defined polaronic features, which are essential for charge transport. ias.ac.in However, its electrical conductivity is noted to be relatively low. ias.ac.in This is attributed to the localization of charge carriers (polarons) at hydrogen-bonding sites and the insulating effect of the methoxy groups within the polymer matrix. ias.ac.in Despite this, PDMA exhibits significantly improved solubility in common organic solvents compared to unsubstituted polyaniline, which is a major advantage for material processing and characterization. ias.ac.in The incorporation of this compound as a monomer or comonomer could be used to further modify these properties, for example, by using the bromine atom as a site for post-polymerization functionalization or to influence inter-chain interactions.

| Property | Observation/Finding | Reference |

|---|---|---|

| Synthesis Method | Chemical or electrochemical oxidative polymerization of 2,5-dimethoxyaniline. | scielo.brias.ac.in |

| Solubility | Soluble in solvents like NMP, CHCl₃, and CH₂Cl₂; moderately soluble in DMSO and DMF. | ias.ac.in |

| Structure | Highly planar and conjugated with evidence of hydrogen bonding. | ias.ac.in |

| Conductivity | Relatively low (e.g., 10⁻⁴ S/cm for the homopolymer), attributed to charge localization and insulating methoxy groups. | ias.ac.in |

| Electrochromism | Shows reversible color changes (e.g., yellow to blue) upon electrochemical switching. | scielo.br |

Research as a Model or Marker Compound in Chemical Studies

In chemical research, compounds with well-defined structures and predictable reactivity, like this compound, are valuable as models to study reaction mechanisms and substituent effects. The related intermediate 1-Bromo-3,5-dimethoxybenzene is used as a model or marker compound to investigate various chemical reaction mechanisms and conditions. fscichem.com

The electron-rich nature of the dimethoxyaniline system makes it an excellent model for studying electrophilic substitution reactions. For example, research on the Friedel-Crafts alkylation of 3,5-dimethoxyaniline demonstrated a highly regioselective substitution at the C4 position (para to the amino group), providing insight into the directing effects of the substituents and the reaction conditions. thieme-connect.comresearchgate.net Additionally, comparative studies on related isomers provide valuable data on reaction kinetics; for instance, 4-bromo-2,5-dimethoxyaniline (B3050232) is noted to have slower reaction kinetics in Suzuki couplings, a direct consequence of its specific substitution pattern. The defined structure of this compound allows it to serve as a reference standard or starting point for systematically studying how the interplay of steric and electronic effects influences the outcomes of various chemical transformations.

Applications in Catalysis Research (as a component or ligand precursor, generalized from related compounds)

While direct catalytic applications of this compound are not widely documented, its structure is highly relevant for the synthesis of ligands used in catalysis. The aniline functional group provides a key reactive handle for building more complex molecules that can coordinate to metal centers.

A pertinent example is the use of the related isomer, 3,5-dimethoxyaniline, in the Bischler indole (B1671886) synthesis to prepare 4,6-dimethoxyindoles. publish.csiro.aupublish.csiro.au These indole derivatives were specifically synthesized as part of a program for ligand development, highlighting the role of dimethoxyanilines as precursors to chelating agents. publish.csiro.au The bromine atom on this compound offers an additional synthetic vector, allowing it to be used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to attach the aniline moiety to other molecular fragments, thereby creating sophisticated ligand architectures. rsc.orglookchem.com Furthermore, the parent compound 1-Bromo-3,5-dimethoxybenzene is noted for its use as a catalyst in certain organic reactions, suggesting that the bromo-dimethoxy aromatic motif itself can play a role in catalytic processes. fscichem.com

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2,5-dimethoxyaniline, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of 2,5-dimethoxyaniline. A controlled bromination using -bromosuccinimide (NBS) in acetic acid at 0–5°C minimizes side reactions (e.g., dibromination or oxidation). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Recrystallization in ethanol further enhances purity .

- Key Data :

- Yield : ~65–75% (depending on stoichiometric control of NBS).

- Purity Check : HPLC (C18 column, methanol/water 70:30, λ = 254 nm).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound exhibits thermal instability, with decomposition observed at temperatures >150°C. Avoid distillation under reduced pressure without inert gas (e.g., ) due to explosive decomposition risks . Use PPE (gloves, goggles) and work in a fume hood to mitigate exposure to irritants (H315, H319, H335 hazards) .

Q. How can structural characterization be performed using spectroscopic methods?

- Methodological Answer :

- NMR : Peaks at δ 6.41 (d, J = 2.7 Hz, 1H) and δ 6.26 (d, J = 2.7 Hz, 1H) confirm aromatic protons; δ 3.70 (s, 3H) corresponds to methoxy groups .

- Mass Spectrometry : EI-MS shows m/z 217 (M-, 100%) and m/z 219 (M-, 90%), confirming molecular weight and bromine isotope pattern .

Advanced Research Challenges

Q. How does this compound behave in cross-coupling reactions, and what catalysts improve yields?

- Methodological Answer : The bromine substituent enables Suzuki-Miyaura coupling. Optimized conditions: Pd(PPh) (5 mol%), KCO (2 eq.), DMF/HO (4:1), 80°C, 12 h. Yields increase to ~85% with aryl boronic acids bearing electron-withdrawing groups. Monitor reaction progress via TLC (hexane/EtOAc 3:1) .

- Data Contradiction : Lower yields (<50%) reported with electron-donating boronic acids due to steric hindrance from methoxy groups.

Q. What are the stability challenges of this compound under electrochemical conditions?

- Methodological Answer : In electrochemical demethylation (e.g., synthesizing polyaniline derivatives), the compound degrades at potentials >0.8 V (vs. Ag/AgCl). Use cyclic voltammetry (scan rate 50 mV/s) in 0.1 M HSO to identify stable potential windows. Controlled demethylation at 0.5 V achieves partial oxidation without decomposition .

Q. How can conflicting data on thermal stability be resolved in process scaling?

- Methodological Answer : Differential Scanning Calorimetry (DSC) reveals an exothermic peak at 220°C, indicating decomposition. Scale-up processes should maintain temperatures <100°C during solvent removal. Use inert gas blankets and avoid vacuum distillation for heat-sensitive batches .

Data Contradictions and Resolution

Q. Why do some studies report conflicting solubility data for this compound?

- Analysis : Solubility in DMSO ranges from 25–40 mg/mL across studies. Contradictions arise from crystallinity variations (amorphous vs. crystalline batches). Confirm polymorphism via X-ray diffraction and standardize recrystallization protocols (e.g., slow cooling in ethanol) .

Applications in Advanced Material Synthesis

Q. What role does this compound play in conductive polymer synthesis?

- Methodological Answer : As a precursor for poly(2,5-dimethoxyaniline) (PDMA), the compound undergoes electropolymerization on Pt electrodes (0.1 M HClO, 0.5–1.0 V). Post-polymerization oxidative demethylation (using (NH)SO) yields conductive polyaniline derivatives with σ ≈ 10 S/cm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.